

GC-MS analysis of 4-Methyl-2-nitroaniline in environmental samples

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Compound of Interest

Compound Name: 4-Methyl-2-nitroaniline

Cat. No.: B134579

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An Application Note for the GC-MS Analysis of **4-Methyl-2-nitroaniline** in Environmental Samples

Introduction

4-Methyl-2-nitroaniline, also known as 2-nitro-p-toluidine, is an organic compound primarily used as an intermediate in the synthesis of azo dyes and pigments.[1] Its presence in industrial wastewater and surrounding environments is a potential concern due to the general toxicity of nitroaniline compounds. Therefore, sensitive and specific analytical methods are required for the quantification of **4-methyl-2-nitroaniline** in environmental matrices to ensure regulatory compliance and environmental safety.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose, offering excellent sensitivity and selectivity for trace-level detection and unambiguous confirmation of the analyte's identity.[1] While other methods like High-Performance Liquid Chromatography (HPLC) are also applicable, GC-MS provides a robust platform for definitive analysis.[1][2]

Quantitative Data Summary

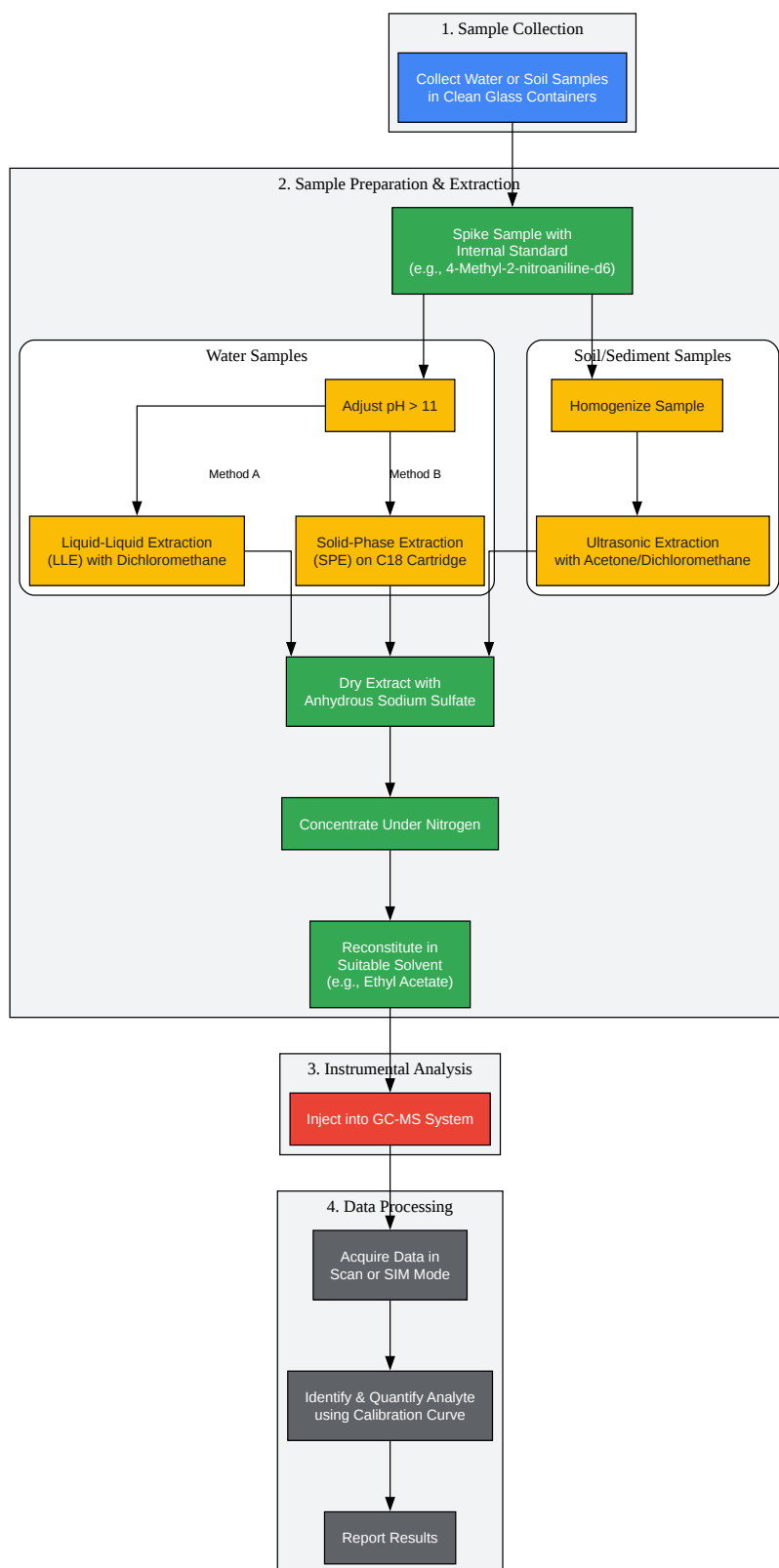
The validation of an analytical method is crucial to ensure reliable and accurate results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.

As specific, published validation data for the GC-MS analysis of **4-methyl-2-nitroaniline** in environmental samples is not readily available, the following table presents typical performance data from a validated method for a structurally similar compound, 4-Methoxy-2-nitroaniline.[1][3] These values should be considered representative, and it is essential that every laboratory performs a comprehensive in-house validation for their specific application and matrix.[1]

Parameter	Typical Performance
Linearity Range	0.003 - 0.008 µg/g
Correlation Coefficient (r ²)	≥ 0.992
Limit of Detection (LOD)	0.001 µg/g
Limit of Quantification (LOQ)	0.003 µg/g
Accuracy (Recovery)	99.2% - 100.3%
Precision (RSD%)	< 15%
Data based on a validated method for the related compound 4-Methoxy-2-nitroaniline.[3]	

Experimental Workflow

The overall process for analyzing **4-methyl-2-nitroaniline** in environmental samples involves sample collection, preparation (extraction and concentration), instrumental analysis by GC-MS, and subsequent data processing.



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Caption: Experimental workflow for the quantification of **4-methyl-2-nitroaniline** in environmental samples.

Detailed Experimental Protocols

Sample Preparation: Water Samples (Solid-Phase Extraction)

This protocol is based on established methods for extracting nitroaniline compounds from aqueous matrices.[\[1\]](#)

- **Cartridge Conditioning:** Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water.
- **Internal Standard Spiking:** Add a known amount of an isotopic internal standard (e.g., **4-Methyl-2-nitroaniline-d6**) to a 100 mL water sample. The use of an internal standard is highly recommended to correct for matrix effects and variations during sample preparation. [\[4\]](#)[\[5\]](#)
- **Sample Loading:** Pass the spiked water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
- **Washing:** Wash the cartridge with 5 mL of deionized water to remove polar impurities.
- **Elution:** Elute the trapped analyte and internal standard from the cartridge using 5 mL of methanol or ethyl acetate into a collection tube.[\[1\]](#)
- **Concentration & Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[\[1\]](#)

Sample Preparation: Soil/Sediment Samples (Ultrasonic Extraction)

This protocol is adapted from general methods for extracting semi-volatile organic compounds from solid matrices.[\[4\]](#)

- **Sample Preparation:** Homogenize the soil sample. Weigh 30 g of the sample into a glass beaker.
- **Internal Standard Spiking:** Add a known amount of an isotopic internal standard solution to the soil sample and mix thoroughly.
- **Extraction:** Add 100 mL of a 1:1 mixture of acetone and dichloromethane. Place the beaker in an ultrasonic bath and extract for 15 minutes.
- **Solvent Collection:** Decant the solvent into a flask. Repeat the extraction two more times with fresh solvent, combining all extracts.[\[4\]](#)
- **Drying and Concentration:** Pass the combined extract through anhydrous sodium sulfate to remove residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[\[4\]](#)
- **Solvent Exchange:** Exchange the solvent to one compatible with the GC-MS analysis (e.g., ethyl acetate) and adjust the final volume to 1 mL.[\[4\]](#)

GC-MS Instrumental Analysis

The following parameters are recommended as a starting point and should be optimized for the specific instrument and application. Parameters are based on methods for structurally related aniline compounds.[\[3\]](#)[\[6\]](#)[\[7\]](#)

- **Instrument:** Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[\[6\]](#)
- **Column:** DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness (or equivalent).
- **Inlet:**
 - **Mode:** Splitless
 - **Temperature:** 220 °C[\[6\]](#)
 - **Injection Volume:** 1 μ L

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
- Oven Program:
 - Initial Temperature: 70 °C, hold for 4 min.
 - Ramp: 20 °C/min to 240 °C.
 - Hold: 3.5 min at 240 °C.[6]
- MS Parameters:
 - Ion Source Temperature: 230 °C[3]
 - Quadrupole Temperature: 150 °C[3]
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition:
 - Full Scan: m/z 50-350 (for initial identification and method development).
 - Selected Ion Monitoring (SIM): Monitor characteristic ions for **4-methyl-2-nitroaniline** for enhanced sensitivity and quantitative analysis.

Calibration and Quantification

- Calibration Standards: Prepare a series of calibration standards of **4-methyl-2-nitroaniline** in the final reconstitution solvent (e.g., ethyl acetate), each containing the same concentration of the internal standard.[1]
- Calibration Curve: Inject the standards into the GC-MS to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[1]
- Sample Analysis: Inject the prepared sample extracts.
- Quantification: Identify the **4-methyl-2-nitroaniline** peak based on its retention time and mass spectrum. Quantify the concentration in the sample by comparing its analyte/internal

standard peak area ratio to the calibration curve.[1]

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